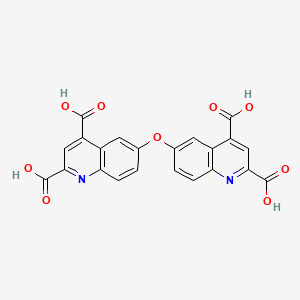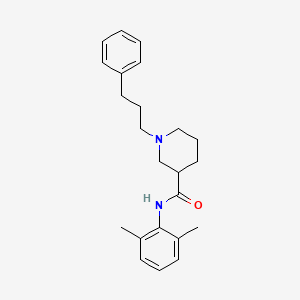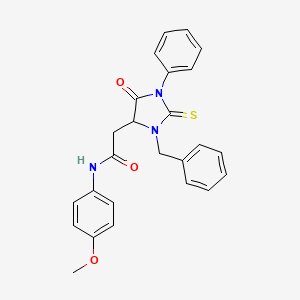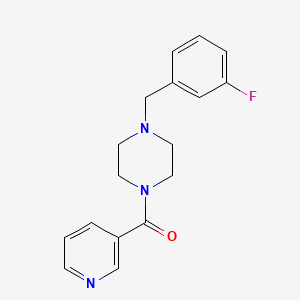![molecular formula C16H13N5O3 B4936252 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)
7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as DPTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. In
作用機序
The mechanism of action of 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and pathways that are involved in inflammation and tumor growth. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and pathways that are involved in inflammation and tumor growth. It may also act as an antioxidant and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential therapeutic properties. It may be useful in the development of new drugs for the treatment of inflammation, tumors, and neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop drugs based on its properties.
将来の方向性
There are several future directions for research on 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of research could be to further investigate its mechanism of action and identify specific enzymes and pathways that it targets. Another area of research could be to explore its potential therapeutic properties in greater detail, including its effects on inflammation, tumors, and neurodegenerative diseases. Additionally, research could be conducted to develop drugs based on the properties of this compound.
合成法
The synthesis of 7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with 2-chloro-3-formylquinoline to form this compound.
科学的研究の応用
7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
11-(2,4-dimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-10-3-4-13(14(7-10)24-2)20-6-5-12-11(15(20)22)8-17-16-18-9-19-21(12)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUQFEMRWRGDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS*,8aR*)-2-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B4936183.png)

![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)


![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)
![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)

![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4936277.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)